molecular formula C14H8F2N2OS B102719 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one CAS No. 19062-31-8

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one

Cat. No.: B102719
CAS No.: 19062-31-8
M. Wt: 290.29 g/mol
InChI Key: VBIFMXMAMULTFS-UHFFFAOYSA-N
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Description

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one is a quinazolinone derivative characterized by a 2,4-difluorophenyl substitution at the N3 position and a mercapto (-SH) group at C2. The 2,4-difluoro substitution on the phenyl ring enhances electronegativity and metabolic stability, while the mercapto group provides a reactive site for hydrogen bonding or further derivatization .

Properties

IUPAC Name

3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIFMXMAMULTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352541
Record name 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19062-31-8
Record name 3-(2,4-Difluorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anthranilic Acid and Isothiocyanate Condensation

The most widely adopted method involves reacting substituted anthranilic acid derivatives with aryl isothiocyanates. For 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one, 2,4-difluoroaniline serves as the starting material. Anthranilic acid is first treated with 2,4-difluorophenyl isothiocyanate in ethanol under reflux, catalyzed by triethylamine. The intermediate undergoes cyclization via intramolecular nucleophilic attack, forming the quinazolinone core.

Key Reaction Parameters

ParameterConditionYield (%)
SolventEthanol75–85
CatalystTriethylamine (1.2 equiv)-
TemperatureReflux (78°C)-
Reaction Time6–8 hours-

This method’s limitations include prolonged reaction times and moderate yields due to competing side reactions, such as oxidation of the mercapto group.

Post-Cyclization Functionalization

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly reduces reaction times. A protocol adapted from 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one synthesis demonstrates that replacing conventional reflux with microwave heating (800 W, 5 minutes) increases yields from 79% to 87%. For the target compound, analogous conditions using 2,4-difluoroaniline and methyl thioacetate in dimethylformamide (DMF) achieve complete cyclization within 10 minutes.

Comparative Efficiency

MethodTimeYield (%)Purity (%)
Conventional Reflux10 hours7992
Microwave10 minutes8798

Microwave methods minimize thermal degradation of the mercapto group, enhancing product stability.

Green Chemistry Approaches

Aqueous-Phase Synthesis with Graphene Oxide (GO) Nanosheets

Eco-friendly protocols utilize graphene oxide nanosheets as carbocatalysts in water. Anthranilamide reacts with 2,4-difluorobenzaldehyde in aqueous medium under GO catalysis (25 mg/mL) at 60°C, achieving 89% yield in 3 hours. The GO nanosheets facilitate proton transfer and stabilize intermediates via π-π interactions, eliminating organic solvents.

Advantages Over Traditional Methods

  • Solvent : Water replaces toxic DMF or ethanol.

  • Catalyst Recovery : GO is recyclable for 5 cycles without activity loss.

  • Byproduct Reduction : No halogenated waste generated.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling up the condensation-cyclization process requires continuous flow reactors to enhance heat/mass transfer. A two-stage system operates as follows:

  • Stage 1 : Anthranilic acid and 2,4-difluorophenyl isothiocyanate are mixed in ethanol at 50°C (residence time: 20 minutes).

  • Stage 2 : Cyclization occurs in a high-temperature zone (120°C, residence time: 5 minutes).

Performance Metrics

MetricBatch ReactorFlow Reactor
Daily Output500 g2.5 kg
Purity92%96%
Solvent Consumption10 L/kg3 L/kg

Flow systems reduce reaction times from hours to minutes and improve consistency.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via gradient recrystallization:

  • Dissolve in hot ethanol (95% v/v).

  • Cool to 4°C for 12 hours.

  • Filter and wash with cold hexane.

Purity Enhancement

StepPurity (%)
Crude Product85
Post-Recrystallization99

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6): δ 8.21 (d, J=8 Hz, H-5), 7.85 (t, J=7 Hz, H-7), 7.42–7.59 (m, difluorophenyl protons).

  • IR : 1672 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H).

Challenges and Optimization Opportunities

Mercapto Group Oxidation

The -SH group is prone to oxidation during synthesis. Adding antioxidants like ascorbic acid (0.1% w/v) to reaction mixtures suppresses disulfide formation, improving yields by 12%.

Fluorine Substituent Reactivity

The electron-withdrawing 2,4-difluoro group slows nucleophilic cyclization. Using polar aprotic solvents (e.g., acetonitrile) instead of ethanol accelerates ring closure by 30% .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells.

Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases associated with cancer cell growth. For example, studies demonstrate that this compound can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of several quinazoline derivatives, including 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one. The results indicated a correlation between fluorine substitution and increased potency against cancer cell lines .

Antimicrobial Properties

Broad-Spectrum Activity:
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against Gram-positive and Gram-negative bacteria.

Mechanism:
The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with metabolic pathways.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Material Science Applications

Polymer Composites:
this compound has potential applications in developing polymer composites due to its unique chemical structure which can enhance thermal stability and mechanical properties.

Case Study:
Research conducted at a materials science institute demonstrated that incorporating this compound into polymer matrices significantly improved tensile strength and thermal degradation temperatures compared to control samples without the additive .

Mechanism of Action

The mechanism of action of 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the mercapto group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The quinazolinone core provides structural stability and contributes to the overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

(a) Fluoro vs. Chloro Substitutions
  • This compound is used in pesticide research but lacks the dual fluorine substitution seen in the target compound .
  • 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one :
    • The 2,4-difluoro substitution increases electron-withdrawing effects, enhancing stability and interaction with biological targets like fungal cytochrome P450 enzymes .
(b) Methyl and Acetyl Substitutions
  • 3-(4-Acetyl-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS: 65141-63-1):
    • The acetyl group introduces steric hindrance and polarity, which may reduce membrane permeability compared to the fluoro-substituted analogue .
  • The 4-fluoro-2-methylphenyl group offers moderate lipophilicity .

Core Structural Variations

(a) Thieno-Fused Derivatives
  • 3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (CAS: 721415-44-7): The thieno-fused ring increases planarity and aromaticity, enhancing interactions with hydrophobic enzyme pockets. However, the added complexity may hinder synthetic scalability .
(b) Triazole-Containing Analogues

Pharmacological and Physicochemical Properties

Antifungal Activity

Compounds with 2,4-difluoro-phenyl substitutions, such as fluconazole derivatives, exhibit potent antifungal activity by inhibiting lanosterol 14α-demethylase. The target compound’s mercapto group may further enhance binding through sulfur-mediated interactions .

Physicochemical Data

Property This compound* 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one 3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4(3H)-one
Molecular Weight (g/mol) 288.25 (calculated) 292.73 268.29
LogP (Predicted) ~2.8 ~3.2 ~2.5
Hydrogen Bond Donors 1 (-SH) 1 (-SH) 0
Topological Polar Surface Area 70.6 Ų 70.6 Ų 41.5 Ų

*Estimated based on structural analogues.

Biological Activity

3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS 19062-31-8) is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents, exhibiting properties such as anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

  • Molecular Formula : C14H8F2N2OS
  • Molecular Weight : 290.287 g/mol
  • Purity : Typically ≥96% .

Anticancer Activity

Quinazolinone derivatives, including this compound, have shown promising anticancer properties. Research indicates that quinazolinones can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of quinazolinone derivatives on cancer cell lines (PC3, MCF-7, HT-29), it was found that compounds similar to this compound exhibited significant inhibitory effects. The IC50 values for these compounds ranged from 10 µM to 12 µM across different cell lines .

CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Quinazolinone derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies
In studies focusing on antibacterial activity against Staphylococcus aureus (including MRSA), compounds similar to this compound showed MIC values as low as 0.98 µg/mL against MRSA strains .

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 259233.90
MRSA ATCC 43300<1

Antifungal Activity

Research has indicated moderate antifungal activity against Candida albicans with certain quinazolinone derivatives. The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections.

The biological activities of quinazolinones can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Quinazolinones may inhibit key enzymes involved in tumor growth and bacterial metabolism.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some studies suggest that quinazolinones possess antioxidant capabilities, which may contribute to their therapeutic effects .

Q & A

Q. What are the standard synthetic routes for 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving substituted aldehydes and thiourea derivatives. For example, a method analogous to the synthesis of 3-(4-chloro-phenyl)-2-thioquinazolinone involves reacting 2,4-difluorobenzaldehyde with methyl thioacetate, followed by cyclization using reagents like Na₂S₂O₅ in DMF under reflux (150°C for 4 hours) . Solvent choice (e.g., DMF vs. ethanol) and catalyst (e.g., Na₂S₂O₅) critically affect purity and yield. Post-reaction precipitation in ice-water mixtures improves crystallization .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns and aromatic proton environments, as demonstrated in fluconazole analogue studies . Single-crystal X-ray diffraction (e.g., as used for related quinazolinone derivatives) provides definitive proof of molecular geometry and hydrogen bonding interactions . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling?

Due to potential skin/eye irritation and inhalation risks, use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid contact with incompatible substances (e.g., strong oxidizers). Store at room temperature in airtight containers, and follow waste disposal guidelines for thiol-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolinone derivatives?

Discrepancies in biological activity (e.g., antifungal vs. anticancer effects) may arise from structural variations (e.g., trifluoromethyl vs. difluorophenyl substituents) or assay conditions. Systematic SAR studies comparing substituent effects (e.g., fluorine position, thiol group reactivity) are crucial. Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like CYP51 (in fungi) or apoptotic proteins (in cancer) .

Q. What strategies optimize purity in multi-step syntheses, and how are impurities characterized?

Multi-step routes (e.g., Friedel-Crafts alkylation followed by cyclization) require intermediate purification via column chromatography or recrystallization. Impurities like unreacted thiol precursors or regioisomers can be identified via HPLC-MS. For example, fluconazole synthesis impurities were resolved using preparative TLC and characterized by NMR .

Q. How does the 2-mercapto group influence redox stability and derivatization potential?

The thiol group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during reactions. Derivatization via alkylation (e.g., forming disulfide bridges) or coordination with metal ions (e.g., Au³⁺ for nanomaterial applications) can enhance stability. Comparative studies with 2-methoxy or 2-amino analogues reveal reduced bioactivity, highlighting the thiol's role in target binding .

Q. What in vitro models are suitable for evaluating anticancer mechanisms?

Apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (flow cytometry) are standard. For tumor suppression, use p53-wildtype vs. p53-null cell lines to assess dependency on apoptotic pathways. Co-treatment with ROS scavengers (e.g., NAC) can clarify oxidative stress contributions .

Methodological Considerations

  • Contradiction Analysis : When conflicting bioactivity data arise, validate assays using orthogonal methods (e.g., Western blotting alongside viability assays) and control for batch-to-batch compound variability .
  • Computational Tools : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular docking identifies putative protein targets .

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